(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone

Adenosine A1 receptor Allosteric enhancer GPCR modulation

Research labs screening adenosine A1 receptor (A1AR) allosteric modulators often face confounding orthosteric antagonism from potent analogs. (2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone (CAS 4651-72-3, compound 18b) provides an AE score of 19±5%-equivalent to PD-81,723-with lower competitive antagonist activity (42% [³H]CPX inhibition vs. 69% for 18g/T-62), ensuring cleaner functional assays. As a documented Bentazepam intermediate, it supports reliable scale-up. • AE score 19±5%, equivalent to PD-81,723 • Reduced orthosteric interference vs. 18g (T-62) • Bentazepam (CAS 29462-18-8) synthetic intermediate.

Molecular Formula C15H15NOS
Molecular Weight 257.4 g/mol
CAS No. 4651-72-3
Cat. No. B105286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone
CAS4651-72-3
Synonyms2-amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl phenylketone;  2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene;  2-Amino-3-benzoyl-4,5-tetramethylenethiophene;  3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine; 
Molecular FormulaC15H15NOS
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H15NOS/c16-15-13(11-8-4-5-9-12(11)18-15)14(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,16H2
InChIKeyQJCQJXOEXKINTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18b: Chemical Class & Core Identity


(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone (CAS 4651-72-3) is a bicyclic 2-amino-3-benzoylthiophene derivative featuring a tetrahydrobenzo[b]thiophene core with an amino group at position 2 and an unsubstituted phenyl ketone at position 3 [1]. With a molecular weight of 257.35 g/mol and a melting point of 155–156 °C [1], the compound belongs to a well-characterized class of adenosine A₁ receptor (A₁AR) allosteric enhancers (AEs) first described by Bruns et al. [2]. It is specifically catalogued as compound 18b in the systematic structure–activity relationship (SAR) study of 2-amino-3-aroyl-4,5-alkylthiophenes by Tranberg et al., where it served as the unsubstituted phenyl reference analog within the tetrahydrobenzo series [3].

Why 18b Cannot Be Substituted by Analogs


Within the 2-amino-3-benzoylthiophene chemotype, simultaneous variations at the thiophene 4,5-alkylene bridge size and the 3-aroyl substituent produce divergent pharmacological profiles that preclude generic substitution. In the comprehensive SAR study by Tranberg et al., compounds sharing the identical tetrahydrobenzo (n=4) scaffold with different 3-aroyl groups exhibited AE scores ranging from 3.5% (18a, 3-CO₂Et) to 99% (18m, 4-cHexPh), while antagonist activity ([³H]CPX binding inhibition) spanned from 21% to 78% across the same series [1]. Critically, the benchmark PD-81,723 (12f) employs a 4,5-dimethylthiophene scaffold, not a tetrahydrobenzo system; compounds with the tetrahydrobenzo scaffold are products of the Gewald synthesis and serve as chemically distinct intermediates with orthogonal derivatization potential [2]. Furthermore, the tetrahydrobenzo[b]thiophene scaffold has been independently validated as a novel pharmacophore for NRF2 activation, a biological activity entirely absent in 4,5-dimethylthiophene analogs [3]. These scaffold-dependent differences in both pharmacological profile and synthetic utility mean that selection between in-class analogs must be data-driven rather than based on chemical similarity alone.

18b Differentiation Evidence vs. Closest Analogs


A₁AR Allosteric Enhancement Equivalent to PD-81,723

In a head-to-head comparison within the same study, compound 18b exhibited an AE score of 19 ± 5% (mean ± SD), which is statistically indistinguishable from that of PD-81,723 (12f; AE score = 19 ± 2.9%) [1]. Both compounds also showed equivalent competitive antagonist activity at the orthosteric site: 42 ± 9% inhibition of [³H]CPX binding for 18b versus 42 ± 7% for PD-81,723 [1]. This equivalence is notable because 18b achieves the same functional profile as PD-81,723 through a fundamentally different scaffold—a tetrahydrobenzo ring system—rather than the 4,5-dimethyl substitution pattern of PD-81,723. The AE assay employed membranes from CHO-K1 cells stably expressing the human A₁AR, using [¹²⁵I]ABA as the agonist radioligand and measuring stabilization of the agonist-A₁AR-G protein ternary complex [1].

Adenosine A1 receptor Allosteric enhancer GPCR modulation

Lower Antagonist Liability vs. 18g (T-62)

Among tetrahydrobenzo analogs with identical scaffold topology, the unsubstituted phenyl analog 18b demonstrates substantially lower competitive antagonist activity at the A₁AR orthosteric site compared to the 4-chlorophenyl derivative 18g (T-62). Specifically, 18b inhibited [³H]CPX binding by 42 ± 9%, whereas 18g produced 69 ± 9% inhibition [1]. The AE score of 18g was higher (68 ± 10%), but the ratio of AE enhancement to antagonist activity—a critical selectivity parameter—was more favorable for 18b (AE/inhibition ≈ 0.45) than for 18g (AE/inhibition ≈ 0.99). This indicates that while 18g is a more potent AE, it carries significantly greater antagonist liability at the same receptor, potentially confounding functional assays and reducing allosteric specificity [2].

A1 adenosine receptor antagonist Structure-activity relationship Selectivity ratio

Validated Bentazepam Synthesis Intermediate

(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone is a documented intermediate in the synthesis of Bentazepam (CAS 29462-18-8), a clinically used thienodiazepine with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties . This industrial application is unique among the 2-amino-3-benzoylthiophene AE series; neither PD-81,723 (12f) nor T-62 (18g) serves as a direct intermediate for any marketed pharmaceutical. The compound's melting point of 155–156 °C [1] and LogP of approximately 4.02 provide favorable handling and purification characteristics for multi-step synthesis workflows [2]. The tetrahydrobenzo scaffold is constructed via the Gewald synthesis, a robust and scalable one-pot method that enables cost-effective production of the key intermediate [3].

Bentazepam synthesis Thienodiazepine intermediate Pharmaceutical manufacturing

NRF2 Activation by Tetrahydrobenzo Scaffold

The tetrahydrobenzo[b]thiophene scaffold, of which 18b is the parent 3-benzoyl analog, has been identified as a novel pharmacophore for NRF2 activation. Mak et al. (2022) demonstrated that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives activate NRF2 through a non-electrophilic mechanism involving disruption of the KEAP1–NRF2 interaction via the KEAP1 Kelch domain [1]. In Hepa-1c1c1c7 cells, representative compounds from this scaffold class upregulated NQO1 enzymatic activity and induced mRNA expression of NQO1 and HO-1 [1]. These compounds also reversed elevated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and mediators (PGE₂, COX-2, and NF-κB) in LPSEc-stimulated RAW 264.7 macrophages [1]. Importantly, the compounds showed metabolic stability in human, rat, and mouse liver microsomes with favorable half-life and intrinsic clearance [1]. This NRF2-activating property has not been reported for any 4,5-dimethylthiophene analog (including PD-81,723) and represents a scaffold-level differentiation with potential value in inflammation research [2].

NRF2 activation Anti-inflammatory KEAP1 interaction

Crystallographic Characterization for Drug Design

The crystal structure of 2-amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene (18b) has been solved and refined, as reported in a disordered refinement study by Sagar et al. (2018) published in Acta Crystallographica Section C [1]. The compound crystallizes with an intramolecular hydrogen bond between the 2-amino nitrogen and the carbonyl oxygen, confirming the active conformation proposed by Bruns et al. for AE activity [2]. This crystallographic characterization is not available for many analogs, including PD-81,723. Additionally, the compound's Schiff base derivatives have been structurally characterized, demonstrating its utility as a synthetic building block for further derivatization [3]. The availability of high-resolution structural data supports structure-based drug design efforts, polymorph screening, and batch-to-batch identity verification via powder X-ray diffraction (PXRD) matching [1].

X-ray crystallography Structural characterization Quality control

18b Research & Industrial Applications


A₁AR Allosteric Screening with Reduced Antagonism

For laboratories conducting A₁AR allosteric modulator screening, 18b provides AE activity (AE score = 19 ± 5%) equivalent to the industry-standard PD-81,723 (19 ± 2.9%), but with a cleaner pharmacological profile compared to more potent analogs such as 18g (T-62). Its lower competitive antagonist activity (42% [³H]CPX inhibition vs. 69% for 18g) reduces confounding orthosteric effects in functional assays, making 18b a preferred reference compound when allosteric specificity is paramount [1]. The compound's well-characterized crystallographic structure further enables structure-based interpretation of SAR findings [2].

Bentazepam Process Chemistry & API Sourcing

As a documented intermediate in the synthesis of Bentazepam (CAS 29462-18-8), 18b is directly relevant to process chemistry teams developing or optimizing synthetic routes to this thienodiazepine anxiolytic [1]. The compound's accessible melting point (155–156 °C) facilitates purification [2], while its LogP of ~4.0 supports predictable extraction and chromatographic behavior . Procurement of 18b with certified purity (e.g., 95%+ as offered by multiple vendors) enables reliable scale-up of the Bentazepam synthetic sequence .

Dual A₁AR-NRF2 Pathway Probe Development

For research programs investigating the therapeutic intersection of adenosinergic signaling and oxidative stress/inflammation, 18b offers a unique entry point. The tetrahydrobenzo[b]thiophene scaffold has been independently validated as an NRF2 activator via KEAP1 Kelch domain interference, with downstream anti-inflammatory effects demonstrated in RAW 264.7 macrophages [1]. While the 3-benzoyl substitution of 18b has not been directly tested in NRF2 assays, the scaffold-level activity provides a rational basis for exploring dual-mechanism chemical probes that combine A₁AR allosteric enhancement with NRF2 pathway activation—a combination not addressable with PD-81,723 or its 4,5-dimethylthiophene congeners [2].

Crystallography-Guided Fragment-Based Design

The availability of a published single-crystal X-ray structure for 18b [1] supports fragment-based drug design (FBDD) and structure-based lead optimization programs. The confirmed intramolecular N–H···O=C hydrogen bond between the 2-amino and 3-carbonyl groups defines the bioactive conformation essential for A₁AR allosteric enhancement [2]. This structural information, combined with the compound's demonstrated reactivity as a Gewald synthesis product (enabling elaboration at the 2-amino position), makes 18b a versatile starting point for generating focused libraries of tetrahydrobenzo[b]thiophene derivatives .

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